1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide

Description

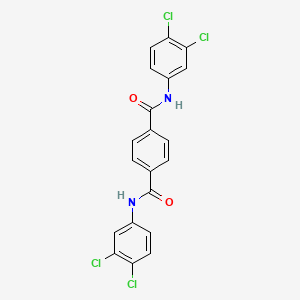

The compound 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide is a symmetrically substituted terephthalamide derivative featuring two 3,4-dichlorophenyl groups attached to the benzene-dicarboxamide core. These analogs are primarily investigated as enzyme inhibitors, leveraging their ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Key structural attributes of such compounds include:

- Central benzene-dicarboxamide scaffold: Provides rigidity and facilitates symmetrical substitution.

- Electron-withdrawing substituents: Chlorine atoms or aromatic heterocycles (e.g., benzimidazole) enhance binding affinity via polar interactions and π-stacking.

- Tunable physicochemical properties: Substituents modulate logP, solubility, and bioavailability.

Properties

IUPAC Name |

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJVCPCOMVVYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308461 | |

| Record name | 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-24-4 | |

| Record name | NSC204225 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with terephthaloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where

Biological Activity

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two 3,4-dichlorophenyl groups attached to a benzene core with two carboxamide functional groups. Its molecular formula is C18H14Cl4N2O2. The presence of multiple chlorine atoms contributes to its potential biological reactivity and toxicity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : Studies have shown that the compound demonstrates cytotoxic effects against several cancer cell lines. For example, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. This suggests a mechanism involving the disruption of normal cell cycle regulation and promotion of programmed cell death.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| MEL-8 | 20.45 | Doxorubicin | 10.38 |

| U-937 | 18.25 | Doxorubicin | 10.38 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results show that while the compound exhibits promising cytotoxicity, it is less potent than doxorubicin.

Apoptosis Induction

Flow cytometry assays have revealed that treatment with this compound leads to increased apoptosis in treated cells. This was evidenced by:

- Increased annexin V binding.

- Elevated levels of cleaved caspase-3.

- Upregulation of pro-apoptotic proteins.

Case Studies

A notable study focused on the compound's effects on MCF-7 cells demonstrated:

- Increased p53 Levels : Western blot analysis indicated that treatment resulted in significant upregulation of p53 protein levels.

- Caspase Activation : The activation of caspase pathways was confirmed through enzymatic assays, highlighting its role in apoptosis induction.

Discussion

The biological activity of this compound suggests it could serve as a lead compound for further development in anticancer therapeutics. However, its lower potency compared to established chemotherapeutics like doxorubicin indicates that structural modifications may be necessary to enhance its efficacy.

Comparison with Similar Compounds

The following analysis compares 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide with structurally related terephthalamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Position and Electronic Effects

Key Observations :

- Positional isomerism : ZINC01690699 (3-benzimidazolyl) exhibits stronger inhibition of cysteine synthase compared to (BIP)2B (4-benzimidazolyl), which targets HCV helicase. The 3-position may favor deeper penetration into enzyme active sites.

- Electronic effects : Chlorine atoms in the target compound (electron-withdrawing) vs. benzimidazole (electron-rich) may alter binding kinetics. Benzimidazole’s aromaticity enhances π-π stacking, while chlorine improves hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The imidazolinyl derivative (5374-55-0) has lower logP (2.90), favoring aqueous solubility.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are optimal for characterizing the purity and structural integrity of 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (exact mass: 498.202 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic protons and amide linkages. Chromatographic purity can be assessed via HPLC with UV detection, leveraging the compound’s LogP (2.90) to optimize mobile-phase polarity . Polar surface area (PSA: 144 Ų) further informs solubility in polar solvents like DMSO for analysis .

Q. How can hydrogen bonding and supramolecular interactions in the solid state be experimentally assessed for this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. The SHELX suite (e.g., SHELXL for refinement) can resolve hydrogen-bonding networks and π-π stacking interactions. For example, inversion centers in similar dicarboxamides reveal symmetric hydrogen bonds, as observed in N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide . Pair with FT-IR to validate amide N–H and C=O vibrational modes .

Q. What are the key physicochemical parameters critical for experimental design in solubility and stability studies?

- Methodology : Prioritize LogP (2.90) to predict lipid solubility and PSA (144 Ų) for polar solvent compatibility. Stability studies should monitor hydrolytic degradation of amide bonds under acidic/basic conditions via LC-MS. The compound’s rotational bonds (6) suggest conformational flexibility, impacting aggregation in solution .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly for high-symmetry or twinned crystals?

- Methodology : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinned data or pseudo-symmetry. For high-symmetry systems, enforce restraints on bond lengths/angles and validate using R-factor convergence. Compare with analogous structures, such as N,N′-bis(2-hydroxyethyl) derivatives, to identify common packing motifs .

Q. What computational approaches are suitable for modeling electronic properties and non-covalent interactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict frontier molecular orbitals, electrostatic potential surfaces, and non-covalent interaction (NCI) indices. Topological analysis (AIM, ELF) clarifies hydrogen-bonding and van der Waals interactions, as demonstrated for dichlorophenyl-substituted analogs .

Q. How can researchers address contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodology : Reconcile discrepancies by simulating NMR spectra using DFT-optimized geometries (GIAO method) and accounting for solvent effects via PCM models. For example, deviations in aromatic proton shifts may arise from π-stacking in the solid state vs. solution dynamics .

Q. What strategies are recommended for refining crystal structures when data quality is compromised by disorder or weak diffraction?

- Methodology : Apply twin refinement in SHELXL for overlapping lattices. Use SQUEEZE (in PLATON) to model solvent-accessible voids. For disorder, split atomic positions and refine occupancy ratios, referencing similar structures (e.g., polyethylene terephthalate aminolysis products) .

Q. How can molecular docking studies predict biological interactions of this compound with potential protein targets?

- Methodology : Dock the compound into active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina. Parameterize the force field with partial charges derived from DFT. Validate docking poses with molecular dynamics (MD) simulations to assess binding stability, as applied to dichlorophenyl-imino derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.